Cas no 2229072-45-9 (1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one)

1-(2,6-Dimethoxy-4-methylphenyl)prop-2-en-1-one is a synthetic organic compound featuring a propenone moiety attached to a substituted aromatic ring. The presence of dimethoxy and methyl groups on the phenyl ring enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis. Its α,β-unsaturated ketone structure allows for participation in Michael additions, cyclizations, and other conjugate addition reactions. The electron-donating methoxy groups further modulate its electronic properties, facilitating selective functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one structure
2229072-45-9 structure
Product Name:1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one
CAS No:2229072-45-9
MF:C12H14O3
MW:206.237763881683
CID:6448637
PubChem ID:165783799
Update Time:2025-05-23

1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one
    • EN300-1734308
    • 2229072-45-9
    • Inchi: 1S/C12H14O3/c1-5-9(13)12-10(14-3)6-8(2)7-11(12)15-4/h5-7H,1H2,2-4H3
    • InChI Key: APOILFLAEINJMP-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=C(C=1C(C=C)=O)OC

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5Ų

1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one Pricemore >>

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Additional information on 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one

Comprehensive Overview of 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one (CAS No. 2229072-45-9)

1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one, with the CAS number 2229072-45-9, is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique structural features, is widely utilized in research and development due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. The growing interest in this compound is reflected in the increasing number of searches related to its synthesis methods, physicochemical properties, and industrial applications.

The molecular structure of 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one includes a propenone moiety attached to a dimethoxy-substituted aromatic ring, which contributes to its reactivity and versatility. Researchers are particularly interested in its role as a building block for more complex molecules, especially in the development of bioactive compounds and functional materials. Recent studies have explored its potential in photocatalysis and organic electronics, aligning with the current trends in sustainable chemistry and green synthesis.

One of the most frequently asked questions about CAS No. 2229072-45-9 revolves around its safety profile and handling precautions. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. Additionally, its solubility in common organic solvents and stability under various conditions are key points of interest for researchers. These properties make it a valuable candidate for high-throughput screening and drug discovery initiatives.

The synthesis of 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation reactions, which are well-documented in the literature. However, recent advancements in catalytic methods and microwave-assisted synthesis have improved yields and reduced reaction times, addressing the demand for more efficient production processes. These innovations are particularly relevant in the context of green chemistry, a topic that continues to dominate scientific discussions.

In the pharmaceutical industry, CAS No. 2229072-45-9 is being investigated for its potential as a scaffold for designing novel therapeutic agents. Its structural motifs are similar to those found in natural products with known biological activities, such as anti-inflammatory and antioxidant effects. This has led to increased research into its structure-activity relationships (SAR) and molecular docking studies, which are critical for drug development.

From an industrial perspective, the compound's applications extend to the development of advanced polymers and coating materials. Its ability to undergo polymerization and form cross-linked networks makes it a promising candidate for creating high-performance materials. This aligns with the growing demand for sustainable materials in sectors like automotive, aerospace, and electronics.

In conclusion, 1-(2,6-dimethoxy-4-methylphenyl)prop-2-en-1-one (CAS No. 2229072-45-9) is a compound of significant scientific and industrial interest. Its diverse applications, coupled with ongoing research into its properties and synthesis, ensure its relevance in contemporary chemistry. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovation, sustainability, and technological advancement.

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